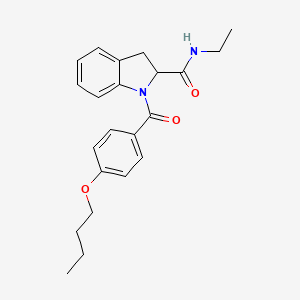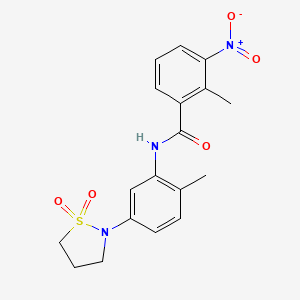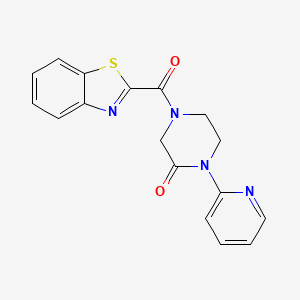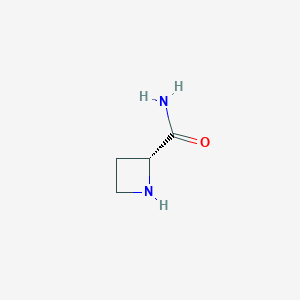
1-(4-butoxybenzoyl)-N-ethylindoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-butoxybenzoyl)-N-ethylindoline-2-carboxamide” is a complex organic molecule. It contains an indoline group, which is a nitrogen-containing cyclic structure, attached to a carboxamide group. The carboxamide is further substituted with a 4-butoxybenzoyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a known synthesis route, it’s difficult to predict the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxamide group might be susceptible to hydrolysis, and the aromatic ring structures could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .Wissenschaftliche Forschungsanwendungen
1. Antitumor and Antileukemic Activity A series of substituted 2-phenylbenzimidazole-4-carboxamides, structurally similar to 1-(4-butoxybenzoyl)-N-ethylindoline-2-carboxamide, were synthesized and showed antitumor activity. Despite low DNA-binding constants, indicating minimal DNA-intercalation, some compounds exhibited moderate levels of in vivo antileukemic effects. Interestingly, these compounds showed a lack of cross-resistance to an amsacrine-resistant P388 cell line, suggesting their cytotoxicity may not be mediated through topoisomerase II interaction (Denny, Rewcastle, & Baguley, 1990).
2. DNA-Intercalating Agents The synthesis of dibenzo[1,4]dioxin-1-carboxamides, another structurally similar compound, showed antitumor activity against wild-type P388 leukemia both in vitro and in vivo. These compounds, like this compound, function as DNA-intercalating agents. The study highlighted the importance of substituents placed peri to the carboxamide sidechain for enhancing activity and potency, providing insights into the structure-activity relationships within this class of compounds (Lee et al., 1992).
3. Electrospray Mass Spectrometry and Fragmentation Study Derivatives of this compound can be studied using electrospray and collision-induced dissociation (CID) fragmentation spectra. This analytical method can be valuable in identifying the fragmentation pattern and understanding the molecular structure and properties of such compounds, as seen in a study of N-linked carbohydrate derivatives (Harvey, 2000).
4. Hydroamination Reactions this compound could potentially be involved in hydroamination reactions, similar to those observed with benzamide derivatives. These reactions have significant applications in organic synthesis, allowing for the addition of an amine group to an unsaturated carbon-carbon bond, as demonstrated in a study involving platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides (Wang & Widenhoefer, 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-butoxybenzoyl)-N-ethyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-5-14-27-18-12-10-16(11-13-18)22(26)24-19-9-7-6-8-17(19)15-20(24)21(25)23-4-2/h6-13,20H,3-5,14-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRXGIJMIOEFCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2437485.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2437488.png)


![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2437494.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide](/img/structure/B2437496.png)
![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-ethoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2437497.png)
![2-Amino-4-(4-ethylphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2437498.png)
![(2E)-3-[N-(2,6-dichlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2437499.png)

![2-(2-Ethoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2437501.png)
![1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2437503.png)
![2-(benzo[d]isoxazol-3-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2437505.png)